molecular formula C21H16N2O6 B12394717 FXIIa-IN-1

FXIIa-IN-1

Cat. No.: B12394717
M. Wt: 392.4 g/mol
InChI Key: MRKFVLTUFONGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FXIIa-IN-1 is a potent inhibitor of activated factor XIIa (FXIIa), a serine protease involved in the intrinsic coagulation pathway. FXIIa plays a crucial role in initiating the coagulation cascade, making it a significant target for developing anticoagulant therapies. This compound has garnered attention for its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FXIIa-IN-1 involves the preparation of a small library of triazole and triazole-like molecules. These compounds are evaluated for FXIIa inhibition using a chromogenic substrate hydrolysis assay under physiological conditions . The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance inhibitory potency and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the triazole-based inhibitors, followed by purification and formulation processes. The production process would need to ensure high yield, purity, and consistency to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

FXIIa-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions are triazole-based inhibitors with varying functional groups that enhance their inhibitory activity against FXIIa .

Scientific Research Applications

FXIIa-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

FXIIa-IN-1 exerts its effects by binding to the active site of FXIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of FXIIa, which is crucial for its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FXIIa-IN-1

This compound stands out due to its high potency and selectivity for FXIIa, as well as its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants. Its unique structure and mechanism of action make it a promising candidate for further development as a safer anticoagulant therapy .

Properties

Molecular Formula

C21H16N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

(1-aminoisoquinolin-6-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C21H16N2O6/c1-26-17-9-12-8-15(21(25)29-16(12)10-18(17)27-2)20(24)28-13-3-4-14-11(7-13)5-6-23-19(14)22/h3-10H,1-2H3,(H2,22,23)

InChI Key

MRKFVLTUFONGMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=NC=C4)N)OC

Origin of Product

United States

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